molecular formula C11H10BrNO B8676137 2-Bromo-5-(1-hydroxycyclobutyl)benzonitrile CAS No. 1467061-13-7

2-Bromo-5-(1-hydroxycyclobutyl)benzonitrile

Cat. No.: B8676137
CAS No.: 1467061-13-7
M. Wt: 252.11 g/mol
InChI Key: PJLLCUNOQXUEDQ-UHFFFAOYSA-N
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Description

2-Bromo-5-(1-hydroxycyclobutyl)benzonitrile is a useful research compound. Its molecular formula is C11H10BrNO and its molecular weight is 252.11 g/mol. The purity is usually 95%.
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Properties

CAS No.

1467061-13-7

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

2-bromo-5-(1-hydroxycyclobutyl)benzonitrile

InChI

InChI=1S/C11H10BrNO/c12-10-3-2-9(6-8(10)7-13)11(14)4-1-5-11/h2-3,6,14H,1,4-5H2

InChI Key

PJLLCUNOQXUEDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC(=C(C=C2)Br)C#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-bromo-5-iodobenzonitrile (1457 mg, 4.730 mmol) in tetrahydrofuran (10 mL) at −40° C. was added isopropyl magnesium chloride.lithium chloride (1.3M in THF, 4.4 mL, 5.7 mmol) dropwise. The mixture was stirred at −40° C. for 10 minutes, and was then treated with cyclobutanone (0.4 mL, 5.2 mmol) dropwise at −40° C. The reaction mixture was warmed to room temperature and stirred at that temperature for 16 hours. The reaction mixture was poured into water (10 mL) and extracted with ethyl acetate (3×20 mL). The combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo to give the title compound which was used directly in the next step without further purification.
Quantity
1457 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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